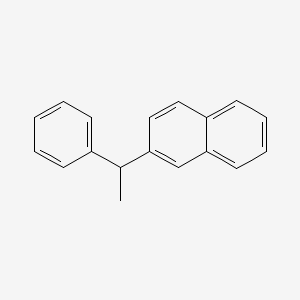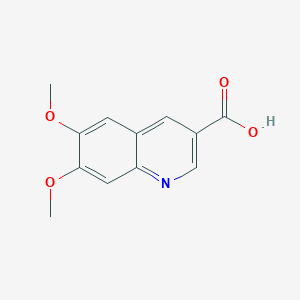![molecular formula C7H14O3 B12284935 Methyl 3-[(propan-2-yl)oxy]propanoate CAS No. 62599-53-5](/img/structure/B12284935.png)
Methyl 3-[(propan-2-yl)oxy]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 3-(1-methylethoxy)-, methyl ester is an organic compound with the molecular formula C7H14O3. It is an ester derived from propanoic acid and isopropyl alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings.
准备方法
Synthetic Routes and Reaction Conditions
Propanoic acid, 3-(1-methylethoxy)-, methyl ester can be synthesized through the esterification of propanoic acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Propanoic acid, 3-(1-methylethoxy)-, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and isopropyl alcohol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Hydrolysis: Propanoic acid and isopropyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohol.
科学研究应用
Propanoic acid, 3-(1-methylethoxy)-, methyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of propanoic acid, 3-(1-methylethoxy)-, methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanoic acid and isopropyl alcohol, which can then participate in various biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl acetate: An ester with a similar structure but derived from acetic acid and methanol.
Ethyl propanoate: An ester derived from propanoic acid and ethanol.
Isopropyl acetate: An ester derived from acetic acid and isopropyl alcohol.
Uniqueness
Propanoic acid, 3-(1-methylethoxy)-, methyl ester is unique due to its specific combination of propanoic acid and isopropyl alcohol, which imparts distinct chemical and physical properties. Its specific structure allows it to participate in unique chemical reactions and applications compared to other esters.
属性
CAS 编号 |
62599-53-5 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC 名称 |
methyl 3-propan-2-yloxypropanoate |
InChI |
InChI=1S/C7H14O3/c1-6(2)10-5-4-7(8)9-3/h6H,4-5H2,1-3H3 |
InChI 键 |
NOJJPZGRFJRYCY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)


![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)





![1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)
![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)

![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)
